Cas no 915920-22-8 (3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methylamine hydrochloride)
3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methylamine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine
- [3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine
- [3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-methylamine hydrochloride
- 3-(MethoxyMethyl)-1,2,4-oxadiazole-5-MethanaMine
- SCHEMBL2572706
- 915920-22-8
- 1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine
- [3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methylamine hydrochloride
- AKOS005171330
- 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine, AldrichCPR
- CS-0303435
- DTXSID10649207
- FT-0726995
- EN300-1259301
- GVMRQEDXKZKKPX-UHFFFAOYSA-N
- ALBB-004175
- DA-01012
- STK500801
- 3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methylamine hydrochloride
-
- MDL: MFCD08691645
- Inchi: 1S/C5H9N3O2/c1-9-3-4-7-5(2-6)10-8-4/h2-3,6H2,1H3
- InChI Key: GVMRQEDXKZKKPX-UHFFFAOYSA-N
- SMILES: O1C(CN)=NC(COC)=N1
Computed Properties
- Exact Mass: 143.069476538g/mol
- Monoisotopic Mass: 143.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 74.2Ų
3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methylamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M019620-100mg |
[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-methylamine hydrochloride |
915920-22-8 | 100mg |
$ 230.00 | 2022-06-04 | ||
| TRC | M019620-250mg |
[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-methylamine hydrochloride |
915920-22-8 | 250mg |
$ 470.00 | 2022-06-04 | ||
| TRC | M019620-500mg |
[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-methylamine hydrochloride |
915920-22-8 | 500mg |
$ 750.00 | 2022-06-04 | ||
| Chemenu | CM115229-1g |
(3-(methoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine |
915920-22-8 | 95% | 1g |
$379 | 2024-07-20 | |
| Enamine | EN300-1259301-50mg |
[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine |
915920-22-8 | 50mg |
$213.0 | 2023-10-02 | ||
| Enamine | EN300-1259301-100mg |
[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine |
915920-22-8 | 100mg |
$224.0 | 2023-10-02 | ||
| Enamine | EN300-1259301-250mg |
[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine |
915920-22-8 | 250mg |
$234.0 | 2023-10-02 | ||
| Enamine | EN300-1259301-500mg |
[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine |
915920-22-8 | 500mg |
$244.0 | 2023-10-02 | ||
| Enamine | EN300-1259301-1000mg |
[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine |
915920-22-8 | 1000mg |
$254.0 | 2023-10-02 | ||
| Enamine | EN300-1259301-2500mg |
[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine |
915920-22-8 | 2500mg |
$444.0 | 2023-10-02 |
3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methylamine hydrochloride Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methylamine hydrochloride
Introduction to 3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methylamine hydrochloride (CAS No. 915920-22-8)
3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methylamine hydrochloride, identified by the CAS number 915920-22-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the oxadiazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and structural versatility. The presence of a methoxymethyl group and an amine moiety in its structure imparts unique reactivity and functional properties, making it a valuable scaffold for the development of novel therapeutic agents.
The 1,2,4-oxadiazole core is a fused heterocyclic system consisting of one oxygen atom and two nitrogen atoms in its ring structure. This motif is known for its stability and ability to participate in various chemical transformations, including nucleophilic substitution and cyclization reactions. The hydrochloride salt form of this compound enhances its solubility in aqueous media, facilitating its use in solution-phase synthesis and biological assays.
In recent years, there has been a surge in research focused on oxadiazole derivatives due to their potential applications in medicinal chemistry. Studies have demonstrated that oxadiazole-based compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The specific arrangement of functional groups in 3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methylamine hydrochloride suggests that it may interact with biological targets in novel ways, warranting further exploration.
One of the most compelling aspects of this compound is its structural flexibility, which allows for modifications at multiple positions. The methoxymethyl group can serve as a handle for further functionalization via etherification or alkylation reactions, while the amine moiety can participate in hydrogen bonding interactions or form coordination complexes with metal ions. Such features make it an attractive candidate for designing molecules with tailored pharmacokinetic profiles.
Recent advancements in computational chemistry have enabled the rapid screening of virtual libraries containing oxadiazole derivatives to identify promising candidates for drug discovery. Molecular docking studies have suggested that compounds like 3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methylamine hydrochloride may bind effectively to enzymes and receptors involved in disease pathways. For instance, preliminary simulations indicate potential interactions with kinases and proteases implicated in cancer progression.
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include cyclization to form the oxadiazole ring followed by functional group transformations to introduce the methoxymethyl and amine substituents. The final step involves conversion to the hydrochloride salt to improve stability and handling properties. Optimization of synthetic routes is crucial to achieving high yields and purity levels required for pharmaceutical applications.
From a medicinal chemistry perspective, the amine group in 3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methylamine hydrochloride offers opportunities for prodrug design or covalent bond formation with biological targets. This functionality can enhance drug delivery systems or improve target engagement by forming irreversible adducts with key enzymes or proteins. Such strategies are increasingly employed in modern drug development to achieve higher efficacy and reduced side effects.
The hydrochloride salt form also contributes to the compound's pharmacological profile by ensuring better solubility and bioavailability. This is particularly important for oral formulations where dissolution rates play a critical role in drug absorption. Additionally, the stability of the hydrochloride salt under various storage conditions makes it suitable for industrial-scale production and commercialization.
In conclusion,3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl-methylamine hydrochloride (CAS No. 915920-22-8) represents a promising scaffold for pharmaceutical innovation. Its unique structural features combined with recent advances in synthetic methodologies position it as a candidate for further development into novel therapeutic agents. Continued research into its biological activities and pharmacological properties will likely uncover new applications across multiple therapeutic areas.
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